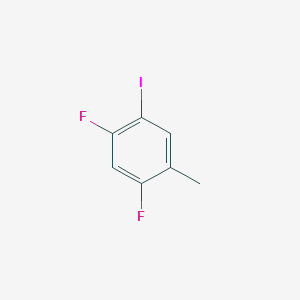

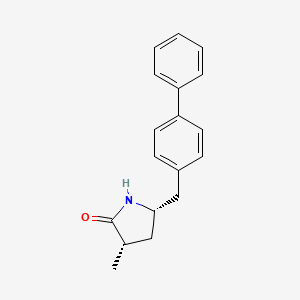

![molecular formula C10H7F2NOS B1428815 [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol CAS No. 1342657-77-5](/img/structure/B1428815.png)

[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol

説明

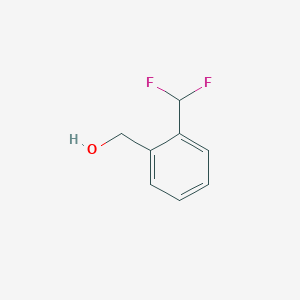

This compound is a derivative of methanol where the hydrogen atom is replaced by a 4-(2,6-difluorophenyl)-1,3-thiazol-2-yl group . Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. The presence of fluorine atoms on the phenyl ring can influence the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular formula of this compound is C10H7F2NOS, and its molecular weight is 227.23 . The presence of fluorine atoms can influence the compound’s electronic structure, potentially affecting its reactivity and interactions with other molecules.科学的研究の応用

Hydrogen Production from Methanol

Methanol serves as a promising hydrogen source due to its high hydrogen content and liquid state at room temperature. Research focuses on methanol steam reforming, partial oxidation, and autothermal reforming, aiming to develop efficient catalysts and reactor technologies for sustainable hydrogen production. Copper-based catalysts, known for their high activity towards CO2 production, and innovative reactor designs like Swiss-roll reactors have been highlighted for their potential to advance the hydrogen-methanol economy (García et al., 2021).

Methanol Synthesis and Applications

Methanol is a foundational chemical in the industry, with applications ranging from fuel to solvent usage. Its role as a peaking fuel in power stations and potential for clean-burning fuel applications underscores its versatility. Research in this area explores methanol's synthesis from CO-rich gas and its use as a transportation fuel or fuel additive, emphasizing methanol's clean combustion and low emissions profile (Cybulski).

Methanol as a Chemical Marker for Insulation Degradation

In the context of power transformers, methanol has been identified as a marker for assessing the condition of solid insulation. Studies confirm the relationship between methanol generation, cellulose degradation, and changes in mechanical properties. This application of methanol as an indicator for the degradation of cellulosic solid insulation in transformer mineral oil highlights its diagnostic utility in monitoring equipment health (Jalbert et al., 2019).

Environmental and Technological Implications of Methanol

Methanol's role extends into environmental science and technology, where its emissions and interactions with the atmosphere are of interest. Methanol emissions from plants contribute significantly to atmospheric chemistry, influencing air quality and climate dynamics. Understanding the terrestrial ecosystem-scale exchange of methanol can inform climate modeling and environmental management strategies (Wohlfahrt et al., 2015).

Safety And Hazards

特性

IUPAC Name |

[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NOS/c11-6-2-1-3-7(12)10(6)8-5-15-9(4-14)13-8/h1-3,5,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMCBYPHKNAOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CSC(=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)

![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)

![(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B1428749.png)

![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)

![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1428755.png)